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Compound of Interest

Compound Name: Quinolin-2-ylboronic acid

Cat. No.: B1322661 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Quinolin-2-ylboronic acid is a versatile heterocyclic building block of significant interest in

medicinal chemistry and organic synthesis. Its quinoline core is a privileged scaffold found in

numerous biologically active compounds, while the boronic acid functional group enables a

wide range of synthetic transformations, most notably the Nobel Prize-winning Suzuki-Miyaura

cross-coupling reaction. This technical guide provides an in-depth review of the synthesis,

properties, and applications of quinolin-2-ylboronic acid, with a focus on its utility in the

development of novel therapeutics.

Physicochemical Properties
While extensive experimental data for quinolin-2-ylboronic acid is not widely published, its

key physicochemical properties can be summarized from available data and analogous

compounds.
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Property Value Source

Molecular Formula C₉H₈BNO₂ Calculated

Molecular Weight 172.98 g/mol Calculated

Appearance Solid (form may vary) Supplier Data

Melting Point >300 °C Alfa Aesar

Boiling Point
400.26 °C at 760 mmHg

(Predicted)
iChemical[1]

Density 1.289 g/cm³ (Predicted) iChemical[1]

Storage Temperature
Inert atmosphere, store in

freezer, under -20°C
Ambeed, Inc.

Note: Solubility and pKa are critical parameters for drug development. While specific

experimental values for quinolin-2-ylboronic acid are not readily available, boronic acids

generally exhibit increased solubility in the presence of diols, with which they form boronate

esters. The pKa of boronic acids can also be influenced by the presence of polyols.[2] The

solubility of quinoline itself is low in cold water but increases in hot water and most organic

solvents.[3]

Synthesis of Quinolin-2-ylboronic Acid and its
Pinacol Ester
The direct synthesis of quinolin-2-ylboronic acid can be challenging due to the propensity of

some heteroaryl boronic acids to undergo protodeboronation. A more common and practical

approach involves the synthesis of its more stable pinacol ester derivative, 2-(4,4,5,5-

tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, via a Miyaura borylation reaction. This pinacol

ester can then be used directly in cross-coupling reactions or hydrolyzed to the corresponding

boronic acid if required.

Experimental Protocol: Miyaura Borylation of 2-
Chloroquinoline
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This protocol describes a general method for the synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-

dioxaborolan-2-yl)quinoline from 2-chloroquinoline.

Materials:

2-Chloroquinoline

Bis(pinacolato)diboron (B₂pin₂)

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂)

Phosphine ligand (if not using a pre-formed catalyst complex, e.g., SPhos, XPhos)

Base (e.g., Potassium acetate (KOAc), Potassium carbonate (K₂CO₃))

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or

glovebox)

Procedure:

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or

nitrogen), combine 2-chloroquinoline (1.0 eq.), bis(pinacolato)diboron (1.1-1.5 eq.), the

palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., KOAc, 3.0 eq.).

Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe.

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir

for the required time (typically 1-24 hours). The reaction progress can be monitored by thin-

layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an

organic solvent (e.g., ethyl acetate) and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The crude product can be purified by flash column
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chromatography on silica gel to yield 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-

yl)quinoline.

Hydrolysis to Quinolin-2-ylboronic Acid (Optional):

Dissolve the purified 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline in a suitable

solvent mixture (e.g., THF/water or acetone/water).

Add an acid (e.g., HCl) or a base to facilitate hydrolysis.

Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-

MS).

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain

quinolin-2-ylboronic acid.
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General Workflow for the Synthesis of Quinolin-2-ylboronic Acid Pinacol Ester

Start with 2-Chloroquinoline

Add Bis(pinacolato)diboron,
Pd Catalyst, and Base

Add Anhydrous Solvent
(e.g., Dioxane)

Heat under Inert Atmosphere
(80-120°C)

Aqueous Work-up

Column Chromatography

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Click to download full resolution via product page

Caption: Workflow for Miyaura Borylation of 2-Chloroquinoline.

Suzuki-Miyaura Cross-Coupling Reactions
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Quinolin-2-ylboronic acid and its pinacol ester are invaluable reagents for the synthesis of 2-

arylquinolines via the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the

formation of a carbon-carbon bond between the quinoline scaffold and various aryl or

heteroaryl halides.

Representative Substrate Scope and Yields
While a comprehensive table for quinolin-2-ylboronic acid is not readily available in a single

source, the following table provides representative yields for the Suzuki-Miyaura coupling of

analogous 2-heteroarylboronic acids with various aryl halides. These examples serve as a

general guide to the expected reactivity and yields. It is important to note that reaction

conditions, including the choice of catalyst, ligand, base, and solvent, significantly impact the

outcome.[4][5]

Entry

Heteroary
lboronic
Acid/Este
r

Aryl
Halide

Catalyst/
Ligand

Base Solvent Yield (%)

1

Pyridin-2-

ylboronic

Ester

4-

Bromoanis

ole

Pd₂(dba)₃ /

Ligand 1
KF Dioxane 74

2

Pyridin-2-

ylboronic

Ester

3,5-

Bis(trifluoro

methyl)bro

mobenzen

e

Pd₂(dba)₃ /

Ligand 1
KF Dioxane 82

3

Quinazolin-

2-ylboronic

Acid

4-

Bromoanis

ole

Pd(OAc)₂ /

SPhos
K₃PO₄ Dioxane

75-85

(Expected)

[6]

4

Quinazolin-

2-ylboronic

Acid

1-Bromo-4-

(trifluorome

thyl)benze

ne

Pd(OAc)₂ /

SPhos
K₃PO₄ Dioxane

70-80

(Expected)

[6]
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Note: The "2-pyridyl problem," where the nitrogen atom adjacent to the boronic acid can

chelate to the palladium catalyst and inhibit the reaction, is a known challenge with 2-

heteroarylboronic acids.[4] Careful selection of ligands and reaction conditions is crucial to

overcome this issue.

Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of quinolin-2-
ylboronic acid (or its pinacol ester) with an aryl bromide.[6]

Materials:

Quinolin-2-ylboronic acid or 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Aryl bromide

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

Phosphine ligand (e.g., SPhos, XPhos)

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

Water (if using an aqueous base system)

Procedure:

Reaction Setup: In an oven-dried Schlenk tube or round-bottom flask, add quinolin-2-
ylboronic acid or its pinacol ester (1.2 eq.), the aryl bromide (1.0 eq.), the palladium catalyst

(e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or

nitrogen) for 10-15 minutes.

Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., K₃PO₄, 2.0

eq.) and the solvent (e.g., Dioxane/water mixture).
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir

for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an

organic solvent (e.g., ethyl acetate) and wash with water and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. Purify the crude product by flash column chromatography on silica gel to

obtain the desired 2-arylquinoline.

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-

resolution mass spectrometry (HRMS).

Microwave-Assisted Protocol:

For accelerated reaction times, microwave synthesis can be employed. The general setup is

similar, using a microwave-safe vial and heating in a microwave reactor.
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General Workflow for Suzuki-Miyaura Coupling

Start with Quinolin-2-ylboronic Acid
(or Pinacol Ester) and Aryl Halide

Add Palladium Catalyst, Ligand, and Base

Add Solvent (e.g., Dioxane/Water)

Heat under Inert Atmosphere
(80-110°C or Microwave)

Aqueous Work-up and Extraction

Column Chromatography

2-Arylquinoline Product

Click to download full resolution via product page

Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.
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Applications in Medicinal Chemistry: Kinase
Inhibition
The quinoline scaffold is a key component of many kinase inhibitors used in cancer therapy.

The ability to readily synthesize a diverse library of 2-arylquinolines using quinolin-2-ylboronic
acid makes it a valuable tool in drug discovery for targeting various protein kinases. Aberrant

kinase activity is a hallmark of many cancers, and inhibiting these enzymes can block signaling

pathways that drive tumor growth and proliferation.

Several important signaling pathways are targeted by quinoline-based kinase inhibitors:

EGFR (Epidermal Growth Factor Receptor) Signaling Pathway: Overactivation of EGFR is

common in many cancers, leading to uncontrolled cell growth.

c-Met (Hepatocyte Growth Factor Receptor) Signaling Pathway: The c-Met pathway is

implicated in tumor invasion and metastasis.

PI3K/Akt/mTOR Signaling Pathway: This is a central pathway that regulates cell survival,

proliferation, and metabolism.

Signaling Pathway Diagrams
The following diagrams illustrate these key signaling pathways and indicate the potential points

of inhibition by quinoline-based kinase inhibitors synthesized from quinolin-2-ylboronic acid.
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Caption: Simplified EGFR Signaling Pathway and Inhibition.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.benchchem.com/product/b1322661?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


c-Met Signaling Pathway
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Caption: Simplified c-Met Signaling Pathway and Inhibition.
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PI3K/Akt/mTOR Signaling Pathway
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Caption: Simplified PI3K/Akt/mTOR Pathway and Inhibition.
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Conclusion
Quinolin-2-ylboronic acid is a valuable and versatile building block for organic synthesis and

medicinal chemistry. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a

powerful method for the construction of 2-arylquinolines, a class of compounds with significant

potential as kinase inhibitors for the treatment of cancer and other diseases. This technical

guide has provided an overview of the synthesis, properties, and applications of quinolin-2-
ylboronic acid, along with detailed experimental protocols and visualizations of relevant

biological pathways. Further research into the specific properties and reaction scope of this

compound will undoubtedly continue to expand its applications in the development of novel

therapeutics and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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